Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-
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Overview
Description
. These compounds contain a benzenesulfonamide moiety with an amine group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-methylbenzenesulfonyl chloride and 2-oxo-2,3-dihydro-1H-indole-7-amine.
Reaction Conditions: The reaction is usually carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The reaction mixture is heated to a specific temperature, typically around 50-80°C, and stirred for several hours to ensure complete reaction.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions and the use of specialized equipment to ensure consistent quality and yield. The process may also include additional steps for purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different substituents onto the benzene ring or the indole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and can be used in the study of biological processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in various industrial processes, such as in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzenesulfonamide, 4-methyl-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole moiety and have similar biological activities.
Aminobenzenesulfonamides: These compounds contain the benzenesulfonamide group and have similar chemical properties.
Properties
IUPAC Name |
4-methyl-N-(2-oxo-1,3-dihydroindol-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-5-7-12(8-6-10)21(19,20)17-13-4-2-3-11-9-14(18)16-15(11)13/h2-8,17H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFZTPMRZURVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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